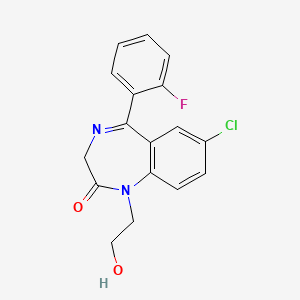

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-

Vue d'ensemble

Description

The compound “2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-” is a benzodiazepine derivative. It has a molecular formula of C17H14ClFN2O2 and a molecular weight of 332.757 . It’s also known by other names such as Ro 7-2750, 2-Hydroxyethylflurazepam, and Flurazepam .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using specific software . It consists of a benzodiazepine ring fused with a benzene ring and has functional groups such as chloro, fluoro, and hydroxyethyl attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the current data .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A key study involves the synthesis of new 1-hydroxyalkyl derivatives of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones, highlighting compound 22 as a significant derivative for further antianxiety-sedative studies in both animals and humans (Tamagnone, De Maria, & De Marchi, 1975). This research indicates a focused effort on modifying the benzodiazepine structure to explore therapeutic potentials.

Pharmacological Exploration

Further exploration of benzodiazepine derivatives includes the study of their pharmacological properties. For example, compounds structurally related to benzodiazepines have been evaluated for their anticonvulsant activity, acting as AMPA receptor antagonists. These studies offer insights into their potential for developing anticonvulsant agents with higher potency and less toxicity (Chimirri et al., 1998).

Structural Analysis

Structural analyses of benzodiazepine derivatives, such as the study by Peeters et al. (1998), reveal detailed conformational characteristics of these compounds, contributing to the understanding of their interaction with biological targets (Peeters, Meurisse, Blaton, & Ranter, 1998). Such studies are crucial for designing drugs with specific pharmacological profiles.

Antimicrobial and Antifungal Activities

Research by Pant, Godwal, & Sanju (2021) on benzothiazepines, a closely related class, showed that some newly synthesized compounds exhibit significant antimicrobial and antifungal activities, indicating the potential for developing new therapeutic agents from benzodiazepine derivatives (Pant, Godwal, & Sanju, 2021).

Propriétés

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCBRQQHNOKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175152 | |

| Record name | N(sup 1)-(2-Hydroxyethyl)flurazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20971-53-3 | |

| Record name | Ro 07-2750 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20971-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(sup 1)-(2-Hydroxyethyl)flurazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(sup 1)-(2-Hydroxyethyl)flurazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20971-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1-(2-HYDROXYETHYL)FLURAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6WHH283E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

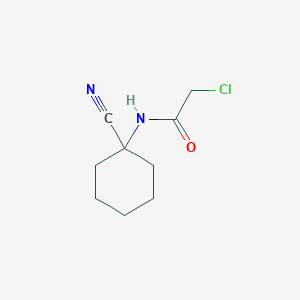

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-hydroxyethylflurazepam detected in urine samples?

A1: Gas chromatography-mass spectrometry (GC-MS) is a common method for detecting 2-hydroxyethylflurazepam in urine. This technique involves first hydrolyzing the urine sample to release the drug from its conjugated form. Enzymatic hydrolysis with beta-glucuronidase is considered optimal for this process. [] After hydrolysis, the sample undergoes extraction and derivatization steps to prepare it for GC-MS analysis. [, ]

Q2: Why is it important to analyze 2-hydroxyethylflurazepam levels in urine?

A2: Detecting 2-hydroxyethylflurazepam in urine is crucial for confirming flurazepam use. Since flurazepam is metabolized into 2-hydroxyethylflurazepam, its presence serves as a more reliable marker of flurazepam intake than directly detecting the parent drug. [, ] This is particularly important in forensic toxicology and workplace drug testing.

Q3: What analytical challenges are associated with quantifying 2-hydroxyethylflurazepam using mass spectrometry?

A3: One challenge is the potential for cross-contribution of ion intensity between 2-hydroxyethylflurazepam and its isotopically labeled analogs, which are often used as internal standards in mass spectrometry. Careful selection of derivatization reagents and ion pairs used for quantification is crucial to minimize this interference. [] Additionally, matrix effects from urine samples can influence the ionization efficiency of 2-hydroxyethylflurazepam in LC-MS-MS analysis, impacting accurate quantification. This can be addressed by using deuterated internal standards. []

Q4: How stable is 2-hydroxyethylflurazepam in different biological matrices?

A4: Research indicates that 2-hydroxyethylflurazepam can degrade over time in biological matrices, impacting its long-term stability. One study found a significant decrease in 2-hydroxyethylflurazepam concentrations in both antemortem and postmortem blood samples over an 8-month period, regardless of storage conditions. [] Urine appears to be a more stable matrix for this compound, though further research is needed to fully understand the factors influencing its degradation. []

Q5: Are there any alternative analytical techniques for detecting 2-hydroxyethylflurazepam besides GC-MS?

A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS-MS) has emerged as a viable alternative to GC-MS for analyzing 2-hydroxyethylflurazepam in urine. This technique offers advantages such as broader analyte detection capabilities and minimal sample preparation requirements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![1-Chloro-4-[methoxy(phenyl)methyl]benzene](/img/structure/B1615593.png)

![7-Methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1615594.png)